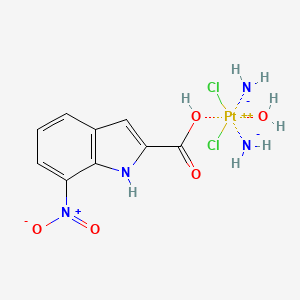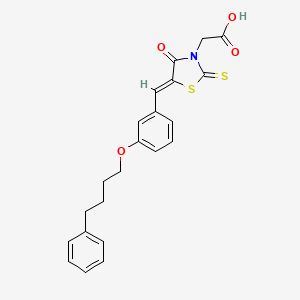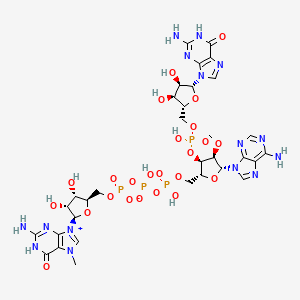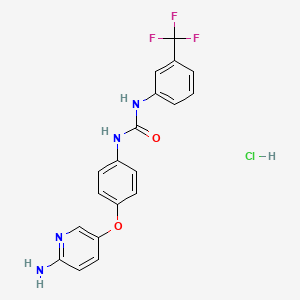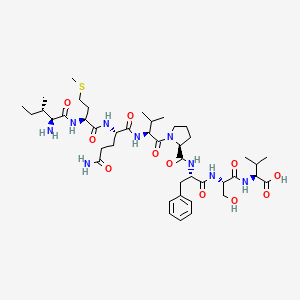
H-Ile-Met-Gln-Val-Pro-Phe-Ser-Val-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound H-Isoleucine-Methionine-Glutamine-Valine-Proline-Phenylalanine-Serine-Valine-OH is a synthetic peptide composed of nine amino acids. Peptides like this one are often used in various scientific research applications due to their specific sequences and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of H-Isoleucine-Methionine-Glutamine-Valine-Proline-Phenylalanine-Serine-Valine-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.
Deprotection: The protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of peptides like H-Isoleucine-Methionine-Glutamine-Valine-Proline-Phenylalanine-Serine-Valine-OH involves automated peptide synthesizers that can handle large-scale synthesis. These machines follow the same principles as SPPS but are optimized for high throughput and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
H-Isoleucine-Methionine-Glutamine-Valine-Proline-Phenylalanine-Serine-Valine-OH: can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various reagents depending on the desired modification, such as acylating agents or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine results in methionine sulfoxide or methionine sulfone.
Wissenschaftliche Forschungsanwendungen
H-Isoleucine-Methionine-Glutamine-Valine-Proline-Phenylalanine-Serine-Valine-OH: has several applications in scientific research:
Chemistry: Used as a model peptide to study peptide synthesis and reactions.
Biology: Employed in studies of protein-protein interactions and enzyme-substrate interactions.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery system.
Industry: Utilized in the development of peptide-based materials and sensors.
Wirkmechanismus
The mechanism of action of H-Isoleucine-Methionine-Glutamine-Valine-Proline-Phenylalanine-Serine-Valine-OH depends on its specific sequence and structure. Peptides can interact with various molecular targets, such as enzymes, receptors, and other proteins, to exert their effects. The pathways involved may include signal transduction, cellular communication, and metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
H-Isoleucine-Methionine-Glutamine-Valine-Proline-Phenylalanine-Serine-Valine-OH: is similar to other peptides with sequences that include isoleucine, methionine, glutamine, valine, proline, phenylalanine, and serine.
H-Phenylalanine-Valine-OH: is a simpler peptide with only two amino acids but shares some structural similarities.
Uniqueness
The uniqueness of H-Isoleucine-Methionine-Glutamine-Valine-Proline-Phenylalanine-Serine-Valine-OH lies in its specific sequence, which determines its properties and interactions
Eigenschaften
Molekularformel |
C43H69N9O11S |
|---|---|
Molekulargewicht |
920.1 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C43H69N9O11S/c1-8-25(6)33(45)41(60)47-28(18-20-64-7)36(55)46-27(16-17-32(44)54)37(56)50-34(23(2)3)42(61)52-19-12-15-31(52)40(59)48-29(21-26-13-10-9-11-14-26)38(57)49-30(22-53)39(58)51-35(24(4)5)43(62)63/h9-11,13-14,23-25,27-31,33-35,53H,8,12,15-22,45H2,1-7H3,(H2,44,54)(H,46,55)(H,47,60)(H,48,59)(H,49,57)(H,50,56)(H,51,58)(H,62,63)/t25-,27-,28-,29-,30-,31-,33-,34-,35-/m0/s1 |
InChI-Schlüssel |
OICVWMLSLIUBQC-AHWKTCAKSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)O)N |
Kanonische SMILES |
CCC(C)C(C(=O)NC(CCSC)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12405371.png)
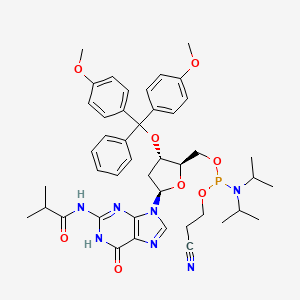
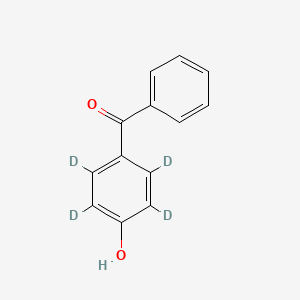

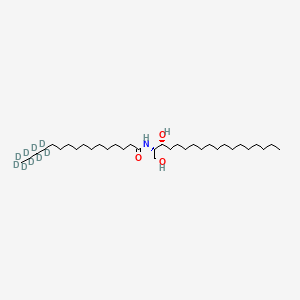
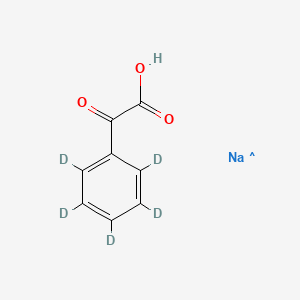
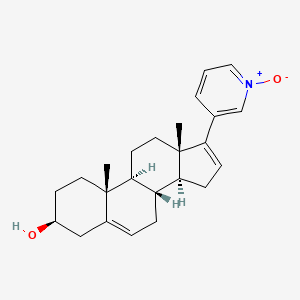
![2-[(2S)-1-prop-2-enoyl-4-[7-[8-(trideuteriomethyl)naphthalen-1-yl]-2-[[(2S)-1-(trideuteriomethyl)pyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]piperazin-2-yl]acetonitrile](/img/structure/B12405418.png)

